molecular formula C13H25NO B15278809 (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine

(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine

Cat. No.: B15278809
M. Wt: 211.34 g/mol
InChI Key: XYMOFSWYKDXMQI-UHFFFAOYSA-N
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Description

(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine is a spirocyclic amine featuring a 1-oxaspiro[4.5]decane core substituted with an isopropyl group at position 8 and a methanamine (-CH2NH2) moiety at position 2. Its molecular formula is inferred as C13H23NO, derived from the spirocyclic backbone (C10H17O) with additional carbons from the isopropyl (C3H7) and methanamine (CH2NH2) groups. The compound’s structural complexity and stereochemistry (evident in spiro systems) influence its physicochemical properties, such as solubility, lipophilicity, and reactivity .

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanamine

InChI

InChI=1S/C13H25NO/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12H,3-9,14H2,1-2H3

InChI Key

XYMOFSWYKDXMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)CCC(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under controlled conditions to form the desired spiro compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the spirocyclic scaffold but differ in substituents, functional groups, or isotopic labeling:

Table 1: Key Structural Differences
Compound Name Molecular Formula Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine C13H23NO Isopropyl (C3H7) at position 8 Amine, ether ~205.3* High lipophilicity due to isopropyl; potential agrochemical intermediate
Despropyl-KWG 4168-D5 (KWG 4669-D5) C15H24D5NO2 tert-Butyl, deuterated ethylamine Amine, dioxaspiro (1,4-dioxa) 260.4 Deuterated tracer for environmental/metabolic studies
{8-oxaspiro[4.5]decan-1-yl}methanamine C10H19NO No substituents Amine, ether 169.2 Predicted collision cross-section (CCS) for [M+H]+: 140.0 Ų
1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine C9H19NO2 1,4-Dioxaspiro ring Amine, two ethers 173.3 Enhanced solubility due to dioxa ring; synthetic intermediate
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine C14H20N2O2 Pyridinyl substituent Amine, dioxaspiro, aromatic 248.3 Potential pharmaceutical ligand (hydrogen bonding via pyridine)
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride C12H23ClNO Dimethyl, hydrochloride salt Amine (protonated), ether 219.8 Improved stability and solubility (salt form)

*Calculated based on structural analogs.

Physicochemical and Functional Comparisons

  • Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to unsubstituted analogs (e.g., {8-oxaspiro[4.5]decan-1-yl}methanamine). Deuterated versions (e.g., KWG 4168-D5) exhibit similar lipophilicity but altered metabolic stability .
  • Solubility : Hydrochloride salts (e.g., {8,8-Dimethyl-...} hydrochloride) enhance water solubility, critical for pharmaceutical formulations . Dioxaspiro analogs (e.g., 1-{1,4-dioxaspiro...}) show higher polarity due to additional ether oxygen .
  • Reactivity : Amine groups in all compounds enable derivatization (e.g., salt formation, conjugation). Pyridinyl-substituted analogs (e.g., [8-(pyridin-2-yl)-...]) offer sites for aromatic interactions .

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